(5-Propoxypyridin-2-yl)methanol
Description
(5-Propoxypyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a propoxy (-OCH2CH2CH3) substituent at the 5-position of the pyridine ring. Its molecular formula is C9H13NO2 (molecular weight: 167.21 g/mol).
Properties
CAS No. |
66933-03-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
(5-propoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-2-5-12-9-4-3-8(7-11)10-6-9/h3-4,6,11H,2,5,7H2,1H3 |
InChI Key |
ZSIVPRIWDPBOFF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CN=C(C=C1)CO |
Canonical SMILES |
CCCOC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2017 Catalog of Pyridine Compounds lists several pyridinylmethanol derivatives with variations in substituent type, position, and electronic properties. Below is a comparative analysis:
Structural and Substituent Variations
Key Comparative Insights
Electronic Effects
- Electron-Withdrawing Groups: Chlorine and iodine in analogues like (5-Chloro-2-methoxypyridin-3-yl)methanol and (5-Iodopyridin-3-yl)methanol reduce electron density on the ring, which may influence reactivity in nucleophilic substitutions .
Solubility and Lipophilicity
- The propoxy chain in this compound likely enhances lipophilicity compared to methoxy-substituted derivatives (e.g., (6-Methoxypyridin-2-yl)methanol), making it more soluble in organic solvents .
- Hydroxymethyl Group : All compounds share this polar functional group, enabling hydrogen bonding and aqueous solubility to varying degrees.
Steric Considerations
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